molecular formula C10H16N2O4 B13548960 Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate

Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate

Cat. No.: B13548960
M. Wt: 228.24 g/mol
InChI Key: ALKVZYLRHOMFLB-UHFFFAOYSA-N
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Description

Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate is a complex organic compound with a unique structure that includes a pyrrolidinone ring, an ethyl ester group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate typically involves the reaction of ethyl 3-bromo-2-(methylamino)propanoate with 2,5-dioxopyrrolidin-1-yl acetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(ethylamino)propanoate
  • Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(propylamino)propanoate
  • Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(butylamino)propanoate

Uniqueness

Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate

InChI

InChI=1S/C10H16N2O4/c1-3-16-10(15)7(11-2)6-12-8(13)4-5-9(12)14/h7,11H,3-6H2,1-2H3

InChI Key

ALKVZYLRHOMFLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1C(=O)CCC1=O)NC

Origin of Product

United States

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